molecular formula C5H7F3O4S B2812768 Methyl 3-trifluoromethanesulfonylpropanoate CAS No. 1955557-69-3

Methyl 3-trifluoromethanesulfonylpropanoate

Cat. No.: B2812768
CAS No.: 1955557-69-3
M. Wt: 220.16
InChI Key: OLBDOWNIGHPOTJ-UHFFFAOYSA-N
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Description

Methyl 3-trifluoromethanesulfonylpropanoate is an organic compound with the molecular formula C5H7F3O4S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-trifluoromethanesulfonylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-trifluoromethanesulfonylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Scientific Research Applications

Methyl 3-trifluoromethanesulfonylpropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-trifluoromethanesulfonylpropanoate exerts its effects involves the activation of the trifluoromethanesulfonyl group. This group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-trifluoromethanesulfonylpropanoate is unique due to the combination of the trifluoromethanesulfonyl group and the propanoate ester. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

methyl 3-(trifluoromethylsulfonyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O4S/c1-12-4(9)2-3-13(10,11)5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBDOWNIGHPOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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